molecular formula C14H12F3N5O2 B14921869 [3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No.: B14921869
M. Wt: 339.27 g/mol
InChI Key: DNJQEPWMFYFCMY-UHFFFAOYSA-N
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Description

2-[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under controlled conditions.

    Attachment of the pyrazole moiety: This involves coupling reactions, often facilitated by catalysts.

    Final functionalization to introduce the acetic acid group: This step may involve carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to hydrogenated derivatives.

    Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or fully hydrogenated compounds.

Scientific Research Applications

    Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly as an inhibitor or modulator of specific enzymes or receptors.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound may have uses in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group may enhance its binding affinity and specificity, while the pyrazole and pyridine rings may facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-4-(CHLOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID
  • 2-[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-4-(FLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID

Uniqueness

The presence of the trifluoromethyl group in 2-[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID distinguishes it from similar compounds. This group can significantly alter the compound’s physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to unique biological activities.

Properties

Molecular Formula

C14H12F3N5O2

Molecular Weight

339.27 g/mol

IUPAC Name

2-[3-methyl-6-(1-methylpyrazol-4-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid

InChI

InChI=1S/C14H12F3N5O2/c1-7-12-9(14(15,16)17)3-10(8-4-18-21(2)5-8)19-13(12)22(20-7)6-11(23)24/h3-5H,6H2,1-2H3,(H,23,24)

InChI Key

DNJQEPWMFYFCMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CN(N=C3)C)C(F)(F)F)CC(=O)O

Origin of Product

United States

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